molecular formula C12H16N2O B138606 (4-Aminopiperidin-1-yl)(phenyl)methanone CAS No. 150514-60-6

(4-Aminopiperidin-1-yl)(phenyl)methanone

Cat. No. B138606
Key on ui cas rn: 150514-60-6
M. Wt: 204.27 g/mol
InChI Key: YMJRDZSVSJUACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05216165

Procedure details

N-Benzoyl-4-piperidone (45.92 g, 226 mmol) was converted to the oxime by treatment with HONH2.HCl (237 mmol, 16.49 g) in 90 ml of methanol and 90.4 ml of 2.5N NaOH. After stirring overnight, the reaction was concentrated under reduced pressure and three times treated with toluene and reconcentrated to remove the last traces of water. The resulting oxime (57 g) was dissolved in 1L of methanol, treated with 226 ml of 1N HCl and 4 g of PtO2. The mixture was then hydrogenated in a Paar apparatus at 50 psi. After 16.75 h, the catalyst was filtered and the methanol was concentrated in vacuo. Water (100 ml) was then added to the aqueous phase that was then extracted with 7×700 ml of CH2Cl2. The aqueous phase was made basic with 2.5N NaOH and extracted with 5×100 ml of CH2Cl2. The pooled extracts were concentrated in vacuo affording 18.17 g (88.9 mmol, 39% overall yield) of 4-amino-1-benzoylpiperidine as a yellow oil.
Quantity
45.92 g
Type
reactant
Reaction Step One
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.49 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
90.4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([N:9]1[CH2:14][CH2:13][C:12](=O)[CH2:11][CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O[NH2:17].Cl>CO.[OH-].[Na+]>[NH2:17][CH:12]1[CH2:13][CH2:14][N:9]([C:1](=[O:8])[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:10][CH2:11]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
45.92 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CCC(CC1)=O
Step Two
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
16.49 g
Type
reactant
Smiles
ON.Cl
Step Four
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
90.4 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated under reduced pressure and three times
ADDITION
Type
ADDITION
Details
treated with toluene
CUSTOM
Type
CUSTOM
Details
to remove the last traces of water
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oxime (57 g) was dissolved in 1L of methanol
ADDITION
Type
ADDITION
Details
treated with 226 ml of 1N HCl and 4 g of PtO2
WAIT
Type
WAIT
Details
After 16.75 h
Duration
16.75 h
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the methanol was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Water (100 ml) was then added to the aqueous phase that
EXTRACTION
Type
EXTRACTION
Details
was then extracted with 7×700 ml of CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
extracted with 5×100 ml of CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The pooled extracts were concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1CCN(CC1)C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 88.9 mmol
AMOUNT: MASS 18.17 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.